

Pharmacological Profile of AM841: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AM841

Cat. No.: B15617668

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Abstract

AM841, also known as (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol, is a potent, high-affinity, and covalently acting agonist for the cannabinoid receptor 1 (CB1).[1][2] Its unique pharmacological profile is characterized by potent, peripherally restricted effects, particularly on gastrointestinal motility, without the central nervous system side effects typically associated with CB1 receptor agonists.[3][4] This technical guide provides a comprehensive overview of the pharmacological properties of **AM841**, including its binding affinity, functional activity, and in vivo effects. Detailed experimental protocols and visual representations of its mechanism of action and experimental workflows are included to support further research and drug development efforts.

Introduction

The endocannabinoid system, primarily through the CB1 receptor, is a key regulator of numerous physiological processes. However, the therapeutic potential of CB1 receptor agonists has been limited by their psychoactive side effects. **AM841** emerges as a promising compound that circumvents this limitation due to its peripheral restriction.[3] It acts as an irreversible agonist by forming a covalent bond with a specific cysteine residue within the CB1 receptor.[5] This guide synthesizes the current knowledge on **AM841**, presenting its pharmacological data in a structured format for researchers and drug development professionals.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the pharmacological profile of **AM841**.

Table 1: Receptor Binding Affinity

Receptor	Radioligand	Preparation	Ki (nM)	Reference
Human CB1	[³ H]CP55,940	Recombinant	9	[6]

Table 2: Functional Activity

Assay	Receptor	Cell Line	Parameter	Value	Reference
cAMP Formation	Human CB2	Not Specified	IC50	0.08 nM	[6]

Note: While a specific IC50 value for **AM841** at the CB1 receptor in a cAMP assay is not readily available in the cited literature, its potent activity at the CB2 receptor suggests high efficacy in Gi/o-coupled signaling pathways.

Table 3: In Vivo Efficacy

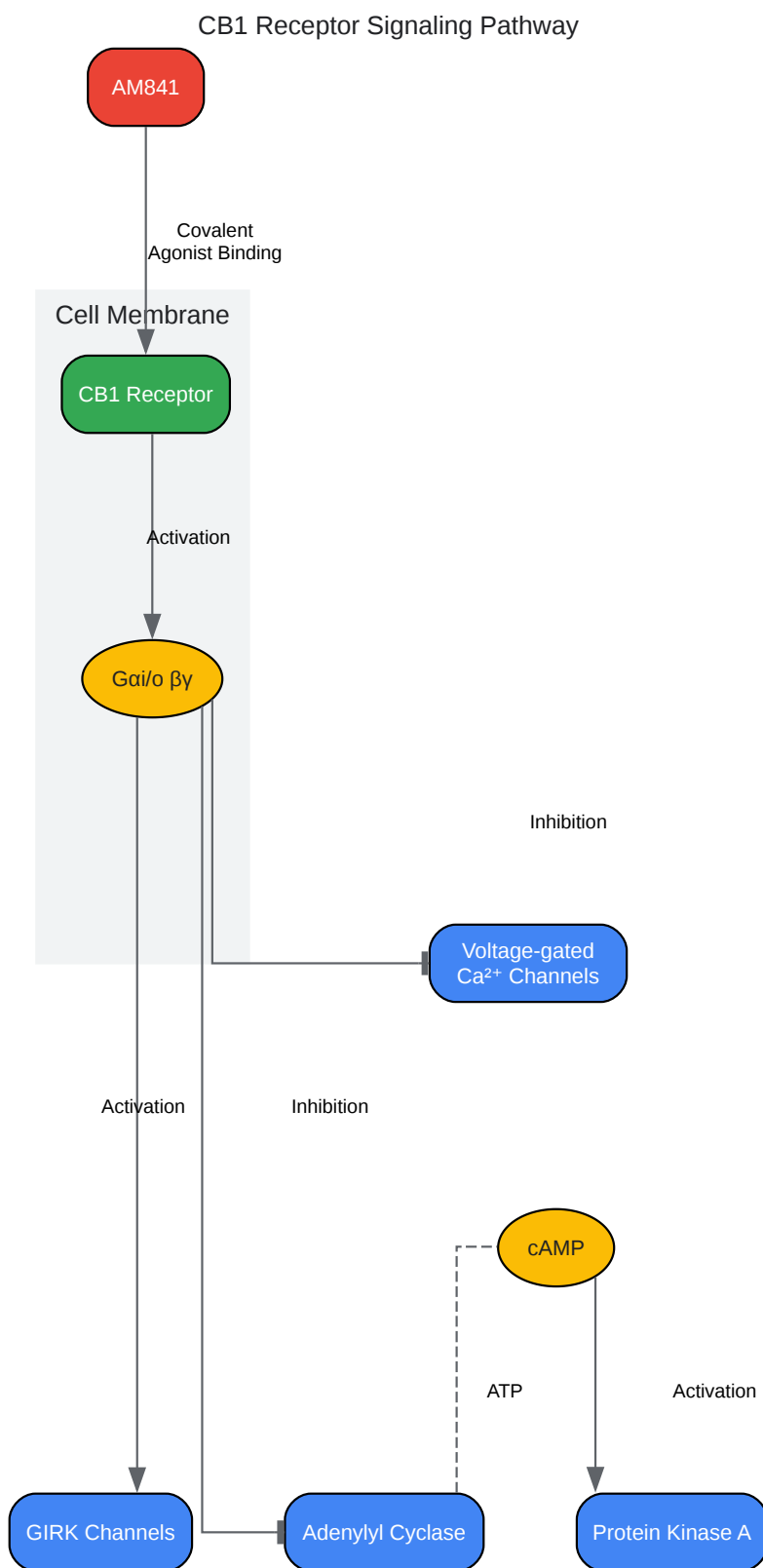
Model	Species	Endpoint	Route of Administration	EC50 (mg·kg ⁻¹)	Reference
Upper Gastrointestinal Transit	Mouse	Inhibition of transit	Intraperitoneal	0.004	[3]

Mechanism of Action and Signaling Pathway

AM841 is a classical cannabinoid analogue that acts as a potent agonist at the CB1 receptor. [3] Its distinctive feature is an isothiocyanate group that forms a covalent bond with a cysteine

residue (Cys6.47) in the sixth transmembrane helix of the CB1 receptor.[1][5] This irreversible binding leads to sustained receptor activation.[5]

Upon binding, **AM841** stabilizes the active conformation of the CB1 receptor, a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[7][8] This activation triggers a downstream signaling cascade, as depicted in the diagram below.



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AM841-mediated CB1 receptor signaling cascade.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

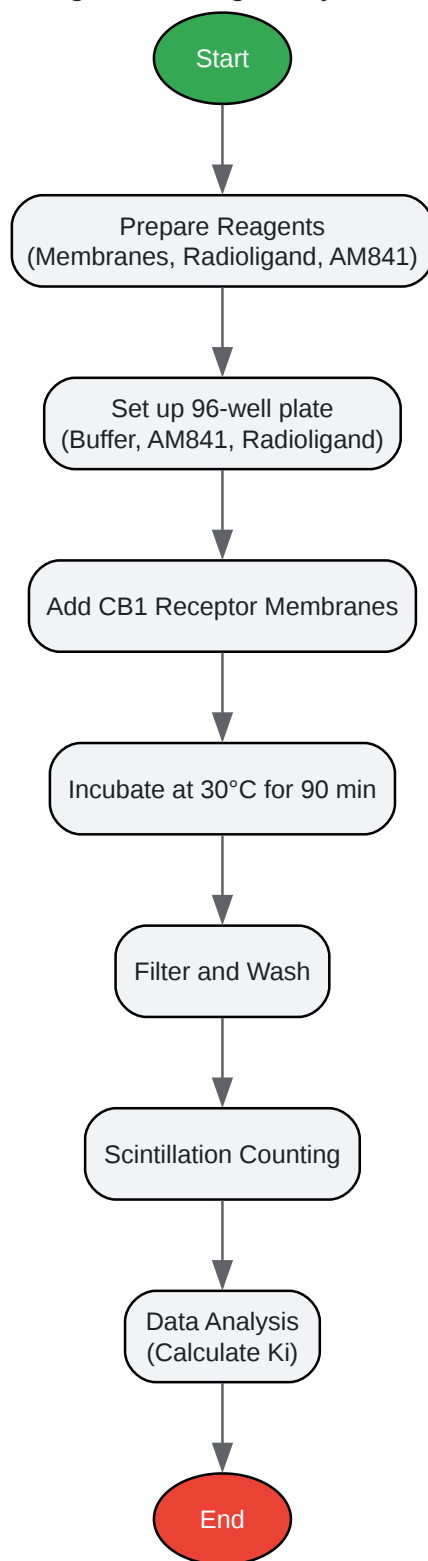
Radioligand Binding Assay for CB1 Receptor

This protocol is adapted from standard methods for determining the binding affinity of a test compound to the CB1 receptor.

- Materials:
 - Membrane preparations from cells expressing human CB1 receptor.
 - [³H]CP55,940 (Radioligand).
 - **AM841** (Test Compound).
 - Binding Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
 - Wash Buffer (50 mM Tris-HCl, 0.9% NaCl, 0.1% BSA, pH 7.4).
 - GF/B glass fiber filters.
 - Scintillation cocktail.
 - 96-well plates.
- Procedure:
 - In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of **AM841**, and 50 µL of [³H]CP55,940 (at a concentration near its K_d).
 - To initiate the binding reaction, add 50 µL of the CB1 receptor membrane preparation to each well.
 - Incubate the plate at 30°C for 90 minutes with gentle agitation.
 - Terminate the reaction by rapid filtration through GF/B filters pre-soaked in wash buffer using a cell harvester.

- Wash the filters three times with ice-cold wash buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1 ligand (e.g., 10 μ M WIN 55,212-2).
- Specific binding is calculated by subtracting non-specific binding from total binding. The K_i value is calculated from the IC_{50} value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow



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Workflow for the CB1 receptor radioligand binding assay.

cAMP Functional Assay

This protocol describes a method to determine the functional activity of **AM841** by measuring its effect on forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor.

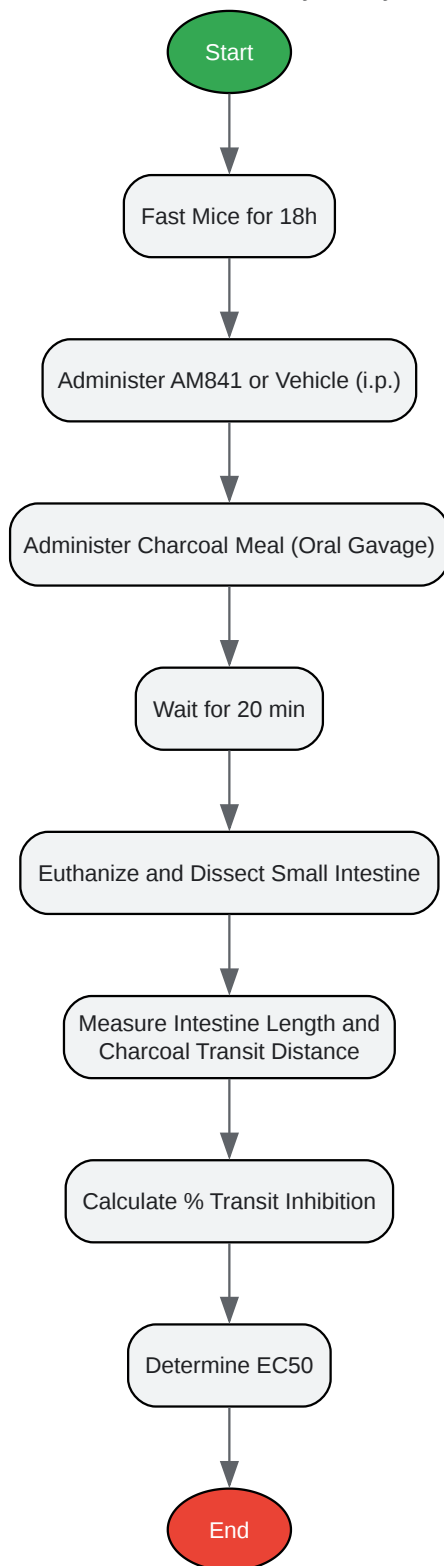
- Materials:
 - HEK293 cells stably expressing the human CB1 receptor.
 - Dulbecco's Modified Eagle Medium (DMEM).
 - Forskolin.
 - **AM841**.
 - IBMX (a phosphodiesterase inhibitor).
 - cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- Procedure:
 - Seed the CB1-expressing HEK293 cells in a 96-well plate and grow to confluence.
 - On the day of the assay, replace the culture medium with serum-free DMEM containing 0.5 mM IBMX and incubate for 30 minutes at 37°C.
 - Add varying concentrations of **AM841** to the wells and incubate for 15 minutes.
 - Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) and incubate for a further 15 minutes.
 - Lyse the cells according to the cAMP assay kit manufacturer's instructions.
 - Measure the intracellular cAMP levels using the chosen detection method.
 - The IC₅₀ value is determined by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of **AM841**.

In Vivo Gastrointestinal Motility Assay

This protocol details the measurement of upper gastrointestinal transit in mice, a key in vivo effect of **AM841**.^[3]

- Materials:
 - Male C57BL/6 mice.
 - **AM841**.
 - Vehicle (e.g., 5% ethanol, 5% Emulphor, and 90% saline).
 - Charcoal meal (10% charcoal in 5% gum arabic).
 - Gavage needles.
- Procedure:
 - Fast the mice for 18 hours with free access to water.
 - Administer **AM841** or vehicle via intraperitoneal (i.p.) injection.
 - After 30 minutes, administer the charcoal meal orally by gavage (0.1 mL per 10 g of body weight).
 - After a further 20 minutes, euthanize the mice by cervical dislocation.
 - Excise the small intestine from the pyloric sphincter to the cecum.
 - Measure the total length of the small intestine and the distance traveled by the charcoal meal.
 - Calculate the gastrointestinal transit as the percentage of the total length of the small intestine that the charcoal has traversed.
 - The EC50 value is determined by plotting the percentage inhibition of transit against the log dose of **AM841**.

In Vivo Gastrointestinal Motility Assay Workflow



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Workflow for the in vivo gastrointestinal motility assay.

Conclusion

AM841 represents a significant advancement in the development of peripherally restricted CB1 receptor agonists. Its covalent mechanism of action and high potency, coupled with a lack of central nervous system effects, make it a valuable research tool and a potential therapeutic agent for gastrointestinal disorders. The data and protocols presented in this guide provide a comprehensive foundation for scientists and researchers working with this unique compound. Further investigation into its downstream signaling pathways and potential off-target effects will continue to refine our understanding of its pharmacological profile.

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- To cite this document: BenchChem. [Pharmacological Profile of AM841: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617668#pharmacological-profile-of-am841]

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